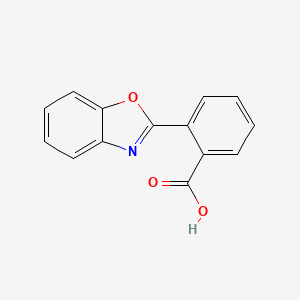

2-(1,3-Benzoxazol-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(1,3-benzoxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)18-13/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDKYKNMQHISKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306542 | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104286-03-5 | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104286-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Benzoxazolyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Benzoxazole Scaffolds in Modern Chemical Research

The benzoxazole (B165842) ring system, a fusion of benzene (B151609) and oxazole (B20620) rings, is a privileged scaffold in contemporary chemical research, particularly in the fields of medicinal and materials chemistry. researchgate.netrsc.org Its planar, aromatic structure provides a rigid framework that can be readily functionalized, allowing for the fine-tuning of its chemical and physical properties. humanjournals.com Benzoxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.nethumanjournals.comnih.gov This has made them a focal point in the quest for novel therapeutic agents. humanjournals.combenthamscience.com Beyond medicine, the unique photophysical properties of certain benzoxazole derivatives have led to their exploration in materials science as fluorescent probes and components of organic light-emitting diodes (OLEDs). The inherent stability and synthetic accessibility of the benzoxazole core contribute to its widespread use as a foundational building block in the design of complex molecular architectures. rsc.org

A Historical Look at Benzoxazole Carboxylic Acid Systems

The exploration of benzoxazole (B165842) derivatives dates back to the early days of heterocyclic chemistry. Initial research primarily focused on the synthesis and fundamental reactivity of the benzoxazole ring. Over time, as synthetic methodologies became more sophisticated, chemists began to explore the introduction of various functional groups onto the benzoxazole scaffold to modulate its properties.

The specific combination of a benzoxazole ring with a carboxylic acid moiety, as seen in 2-(1,3-benzoxazol-2-yl)benzoic acid, represents a more recent area of investigation. The development of efficient one-pot synthesis methods, often utilizing ionic liquids or various catalytic systems, has been instrumental in facilitating the preparation of these compounds. researchgate.net Early studies on similar structures, such as benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID), highlighted the potential of this class of compounds in medicine, although it was later withdrawn from the market due to side effects. nih.gov This historical context has paved the way for the current, more nuanced exploration of the structure-activity relationships within benzoxazole-carboxylic acid systems.

Current Research and Future Directions for 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Current research on 2-(1,3-benzoxazol-2-yl)benzoic acid and its analogues is multifaceted, spanning from the development of novel synthetic routes to the investigation of its potential applications.

Synthesis and Characterization:

Detailed characterization of the compound is crucial for understanding its properties. This typically involves a suite of spectroscopic techniques.

| Property | Technique | Typical Findings |

| Molecular Structure | X-ray Crystallography | Provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. |

| Functional Groups | Infrared (IR) Spectroscopy | Confirms the presence of key functional groups such as the carboxylic acid O-H and C=O stretches, and the C=N stretch of the oxazole (B20620) ring. acs.orgmdpi.com |

| Proton and Carbon Environments | Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and structure. mdpi.com |

| Molecular Weight | Mass Spectrometry (MS) | Determines the exact molecular weight of the compound, confirming its elemental composition. researchgate.net |

Potential Applications:

The unique structure of this compound makes it a candidate for a variety of applications, which are currently being explored.

Medicinal Chemistry: Building on the known biological activities of the benzoxazole (B165842) scaffold, researchers are investigating the potential of this compound and its derivatives as antimicrobial and anticancer agents. researchgate.net The carboxylic acid group can enhance solubility and provide an additional site for interaction with biological targets. nih.gov

Materials Science: The conjugated system of the benzoxazole ring, coupled with the potential for coordination through the carboxylic acid group, makes this compound an interesting candidate for the development of new materials. Research is underway to explore its use in the creation of metal-organic frameworks (MOFs) and fluorescent sensors. The inherent fluorescence of some benzoxazole derivatives is a key property being leveraged in this area. frontiersin.org

Future Prospects:

The future of research on this compound is promising. Prospective avenues of investigation include:

Derivative Synthesis and Screening: The synthesis and biological evaluation of a wider range of derivatives will be crucial to establish clear structure-activity relationships. mdpi.com This will involve modifying both the benzoxazole and the benzoic acid components of the molecule.

Mechanistic Studies: Elucidating the precise mechanisms of action for any observed biological activity will be a key focus. Understanding how these molecules interact with their biological targets at a molecular level is essential for rational drug design.

Advanced Materials Development: Further exploration of its photophysical properties could lead to the development of novel fluorescent probes for bio-imaging or advanced materials for electronic devices.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, involves the strategic construction of its two core components: the benzoxazole ring system and the substituted benzoic acid moiety. This article explores established and advanced synthetic methodologies for assembling this specific chemical entity, focusing on cyclocondensation and oxidative strategies, as well as the pivotal role of catalysis in modern synthetic routes.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Elucidation of Reaction Pathways and Transformation Mechanisms of the Benzoxazole (B165842) Moiety

The formation of the benzoxazole core, a key structural feature of 2-(1,3-benzoxazol-2-yl)benzoic acid, can be achieved through various synthetic routes, each with its own mechanistic nuances. A prevalent method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives. nih.govbeilstein-journals.org

One common pathway involves the reaction of a 2-aminophenol (B121084) with a carboxylic acid derivative, such as an acyl chloride, which proceeds through a cascade of reactions including nucleophilic addition, intramolecular cyclization, and elimination. nih.gov The initial step is the acylation of the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization where the hydroxyl group attacks the carbonyl carbon of the newly formed amide. Finally, a dehydration step yields the benzoxazole ring.

Alternative mechanisms for benzoxazole formation from imines have been proposed. One pathway suggests a single-electron transfer (SET) from an electron-rich arene to an iodine(III) reagent, forming radical cation intermediates that eventually cyclize to the benzoxazole. researchgate.net Another possibility involves the reaction of the nucleophilic phenolic oxygen with the iodine(III) reagent to form an aryloxy-λ3-iodane intermediate, which then undergoes cyclization. researchgate.net A third proposed pathway involves the reaction of a cyclic hemiaminal tautomer with an iodine(III) species, leading to the benzoxazole through reductive elimination. researchgate.net

The synthesis of 2-substituted benzoxazoles can also be achieved from tertiary amides and 2-aminophenols using triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine. nih.gov This method involves the activation of the amide carbonyl group by Tf2O, followed by nucleophilic attack by the 2-aminophenol, intramolecular cyclization, and elimination. nih.gov

Furthermore, metal-free oxidative amination of benzoxazoles can be achieved by activating C-H bonds with amines in the presence of catalytic iodine. organic-chemistry.org Copper-catalyzed cyclization of ortho-haloanilides represents another route, believed to proceed via an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) manifold. organic-chemistry.org

The following table summarizes various synthetic methods for the benzoxazole moiety:

| Starting Materials | Reagents/Catalysts | Key Mechanistic Steps | Ref. |

| 2-Aminophenol and Carboxylic Acid/Derivatives | Acid or Base Catalysis | Acylation, Intramolecular Cyclization, Dehydration | nih.govbeilstein-journals.org |

| Imines | Iodine(III) Reagents | Single-Electron Transfer, Aryloxy-λ3-iodane formation, Reductive Elimination | researchgate.net |

| Tertiary Amides and 2-Aminophenols | Tf2O, 2-Fluoropyridine | Amide activation, Nucleophilic addition, Cyclization, Elimination | nih.gov |

| Benzoxazoles and Amines | Catalytic Iodine | C-H activation, Oxidative amination | organic-chemistry.org |

| o-Haloanilides | CuI, 1,10-phenanthroline | Oxidative insertion, Reductive elimination | organic-chemistry.org |

Reactivity of the Carboxylic Acid Functionality in this compound

The carboxylic acid group in this compound is a key functional group that dictates much of its reactivity, particularly in the formation of derivatives like esters and amides.

Esterification: The esterification of benzoic acid and its derivatives is a well-established reaction, typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed. researchgate.net Various catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like modified montmorillonite (B579905) K10. researchgate.netijstr.org For instance, the esterification of benzoic acid with ethanol (B145695) to produce ethyl benzoate (B1203000) is a common example. researchgate.net Deep eutectic solvents (DES) have also been shown to be effective catalysts for the esterification of benzoic acid with various alcohols, offering high conversions. dergipark.org.tr

Amide Formation: The carboxylic acid can be converted into amides through reaction with amines. Direct conversion is possible by heating the carboxylic acid and amine, often with a catalyst to facilitate the removal of water. researchgate.net However, the reaction is often more efficiently carried out by first activating the carboxylic acid. Common methods for activation include conversion to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with the amine to form the amide. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can also be used to facilitate the direct formation of amides from carboxylic acids and amines under mild conditions. researchgate.netlookchemmall.comgoogle.com For example, N-phenylbenzamide can be synthesized in high yield by reacting benzoic acid and aniline (B41778) in the presence of TiCl4. nih.gov

The relative reactivity of carboxylic acid derivatives follows the general order: acyl chloride > acid anhydride > ester > amide. chegg.com

Photoinduced Isomerization and Photoreactivity Studies

Benzoxazole derivatives are known for their photophysical properties, including fluorescence. researchgate.net Some 2-(2'-hydroxyphenyl)benzazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), which can lead to dual fluorescence emission. researchgate.net This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring in the excited state.

While specific studies on the photoinduced isomerization of this compound are not extensively detailed in the provided results, the photoreactivity of related benzoxazole structures has been investigated. For example, an acid-catalyzed reaction of 2-methylbenzoxazole (B1214174) with 3,4,5,6-tetrachloro-1,2-benzoquinone leads to the formation of 2-(benzoxazol-2-yl)-1,3-tropolone derivatives. researchgate.net These tropolones can then undergo rearrangement upon refluxing in ethanol, resulting in a seven-membered ring contraction to form ethyl benzoate derivatives. researchgate.net This indicates the potential for light or heat-induced structural rearrangements in molecules containing the benzoxazole moiety.

Investigations into Electrophilic and Nucleophilic Aromatic Substitution on the Benzoxazole-Benzoic Acid System

The this compound system contains two aromatic rings, the benzoxazole ring system and the benzoic acid ring, both of which can potentially undergo aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity of an aromatic ring towards electrophilic attack is governed by the nature of the substituents attached to it. The carboxylic acid group (-COOH) is an electron-withdrawing group and is known to be a meta-directing deactivator for electrophilic aromatic substitution on the benzoic acid ring. quora.com This is due to the resonance effect, which withdraws electron density from the ortho and para positions, making the meta position relatively more electron-rich and thus more susceptible to electrophilic attack. quora.com Common EAS reactions include nitration (using HNO3/H2SO4) and sulfonation (using SO3/H2SO4). masterorganicchemistry.comlibretexts.org

The benzoxazole moiety itself is a heterocyclic system. The directing effect of the benzoxazole ring in EAS is more complex. Generally, the benzene (B151609) ring of the benzoxazole is deactivated towards electrophilic attack due to the electron-withdrawing nature of the fused oxazole (B20620) ring.

Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring, positioned ortho or para to a good leaving group. libretexts.org The carboxylic acid group, being electron-withdrawing, could potentially facilitate nucleophilic aromatic substitution on the benzoic acid ring, especially if a good leaving group is present at an ortho or para position. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

For the benzoxazole ring system, nucleophilic aromatic substitution has been observed, particularly on related heterocyclic systems like pyridines and pyrimidines. nih.gov The presence of the heteroatoms can activate the ring towards nucleophilic attack.

Ring-Opening and Ring-Closing Reaction Investigations in the Context of this compound Synthesis

The synthesis of the benzoxazole ring is fundamentally a ring-closing reaction. As discussed in section 4.1, the most common method involves the intramolecular cyclization of an o-acylated aminophenol. nih.govbeilstein-journals.org This key ring-closing step is often preceded by the formation of the amide bond and is typically promoted by heat or acid/base catalysis to facilitate dehydration.

Ring-opening reactions of the oxazole ring can also occur under certain conditions. For instance, heating a 4-aryl-2-phenyloxazol-5-one derivative with 2-aminobenzoic acid in acetic acid can lead to the ring opening of the oxazolone (B7731731) and the formation of a benzoic acid derivative. researchgate.net This demonstrates that the stability of the oxazole ring is not absolute and can be susceptible to nucleophilic attack, leading to ring cleavage.

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, which are related structures, involves a base-mediated cyclization of hydroxylamines to form benzisoxazol-3(1H)-ones, which is a ring-closing step. nih.gov

Furthermore, the synthesis of 2-substituted benzoxazoles can be achieved through the cyclodesulfurization of thioamides in the presence of a promoter, which is another example of a ring-closing strategy. beilstein-journals.org

Photophysical Properties and Optical Behavior of 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Absorption and Emission Spectroscopy of 2-(1,3-Benzoxazol-2-yl)benzoic Acid

Specific data regarding the absorption (λmax), molar extinction coefficients (ε), and emission (λem) maxima for this compound in various solvents are not available in published literature.

Fluorescence Quantum Yields and Luminescence Efficiency

There is no available data on the fluorescence quantum yield (ΦF) or luminescence efficiency of this compound.

Time-Resolved Photophysical Studies and Excited State Dynamics

Information on the excited-state lifetime (τ), radiative, and non-radiative decay rate constants for this compound has not been reported.

Photoinduced Electron Transfer and Energy Transfer Processes within the Molecular Framework

There are no studies available that investigate the mechanisms or efficiency of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET) within the this compound molecule.

Chromogenic and Fluorogenic Response Mechanisms in Specific Chemical Environments

The response of this compound to specific chemical environments, such as changes in pH, ion concentration, or solvent polarity, which would define its properties as a chromogenic or fluorogenic sensor, has not been documented.

Computational Chemistry and Theoretical Modelling of 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For derivatives of benzoxazole (B165842) and benzoic acid, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, electronic properties, and spectroscopic data. nih.gov

In studies of related benzoic acid derivatives, DFT has been used alongside other methods to optimize the crystal structure and analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). niscpr.res.inresearchgate.net These analyses help in understanding the reactive sites of the molecule. For instance, the MEP can indicate regions susceptible to electrophilic or nucleophilic attack. DFT calculations have also been successfully used to validate experimental data from techniques like FTIR and NMR for various benzoxazole and benzoic acid compounds. rjeid.com

Table 1: Representative Theoretical Parameters Calculated for a Benzoic Acid Derivative using DFT (Note: This table is illustrative and based on data for a related benzoic acid derivative, not 2-(1,3-Benzoxazol-2-yl)benzoic acid)

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (HOMO-LUMO) | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Data adapted from studies on similar benzoic acid derivatives. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and how it interacts with its environment. For derivatives of benzimidazole (B57391) and benzoic acid, MD simulations have been employed to study the stability of ligand-receptor complexes and to understand the dynamics of intermolecular interactions. rjeid.comnih.gov

Methods like Car–Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) have been used to investigate the properties of hydrogen bonds in benzoic acid derivatives, both in the gas phase and in the crystalline state. mdpi.com These simulations allow for the time evolution of hydrogen bridges to be monitored, revealing phenomena such as proton transfer. mdpi.com Such studies are critical for understanding how molecules like this compound might behave in different phases and how they interact with other molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data. For various benzoic acid and benzoxazole derivatives, theoretical calculations have been used to predict vibrational frequencies (FTIR), and nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.in

For instance, in a study on a related benzoic acid derivative, the comparison of observed fundamental vibrational modes with results calculated by the DFT/B3LYP method showed good agreement, indicating the reliability of this level of theory for such studies. Time-dependent DFT (TD-DFT) is another powerful tool used to predict electronic absorption spectra, and the results often show good correlation with experimental UV-Vis spectra.

Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Vibrational Frequencies for a Related Benzoic Acid Derivative (Note: This table is illustrative and based on data for a related compound to demonstrate the application of the method.)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) |

| O-H stretch | 3520-3300 | Not specified |

| C=O stretch | 1705-1680 | Not specified |

| C=N stretch | 1620 | Not specified |

| C=C stretch | 1600 | Not specified |

Experimental data adapted from a study on a similar benzoic acid derivative. niscpr.res.in

Analysis of Non-Covalent Interactions within the Benzoxazole-Benzoic Acid Framework and its Assemblies

Non-covalent interactions play a crucial role in determining the supramolecular architecture and properties of molecular crystals.

Hydrogen Bonding Networks

Hydrogen bonds are among the most important non-covalent interactions. In the solid state, benzoic acid derivatives often form dimers through hydrogen bonding between their carboxylic acid groups. mdpi.com In the case of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a moderately strong O-H···O hydrogen bond with a donor-acceptor distance of 2.6177 (9) Å connects consecutive molecules into chains. nih.gov Similarly, in a related benzimidazole-benzoic acid methanol (B129727) solvate, intermolecular O—H···O and O—H···N interactions stabilize the crystal structure. nih.govnih.gov The study of these hydrogen bonding networks is essential for understanding the crystal packing and the resulting material properties. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions, including hydrogen bonds, in the crystal structures of benzoic acid derivatives. niscpr.res.inresearchgate.net

Pi-Stacking Interactions

Pi-stacking (π-π stacking) interactions are crucial non-covalent forces that play a significant role in the arrangement of aromatic molecules in both solid-state structures and biological systems. mdpi.com These interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. In the case of this compound, the planar benzoxazole and benzoic acid moieties provide ample opportunity for such interactions, influencing its crystal packing and potential interactions with biological macromolecules. nih.gov

Computational studies, often complemented by experimental data from X-ray crystallography, are essential for characterizing these weak interactions. Theoretical models can predict the preferred geometry (e.g., parallel-displaced, T-shaped, or sandwich) and the energetic contribution of these interactions. For instance, in a closely related compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the crystal structure is stabilized by intermolecular π–π interactions, with a measured centroid–centroid distance of 3.8048 (10) Å between adjacent aromatic rings. nih.gov This value is typical for stabilizing π-π stacking interactions. nih.gov

The analysis of the Cambridge Structural Database (CSD) for similar heterocyclic systems like oxadiazoles (B1248032) reveals that both carbon and nitrogen atoms of the heterocyclic ring participate in π-π contacts. nih.gov Computational techniques such as Non-Covalent Interaction (NCI) plots, which are based on electron density and its derivatives, can visualize these dispersive interactions, confirming their presence and nature in the space between the interacting rings. nih.gov

Table 1: Parameters for Pi-Stacking Interactions in Benzoxazole-Related Systems

| Parameter | Typical Value/Observation | Significance |

| Centroid-Centroid Distance | 3.5 - 4.0 Å | Indicates the proximity of the stacked aromatic rings. nih.gov |

| Interaction Geometry | Parallel-displaced, T-shaped | Determines the strength and nature of the orbital overlap. |

| Interaction Energy | 1-5 kcal/mol | Quantifies the energetic contribution of the stacking interaction to molecular stability. |

| Participating Atoms | C, N, O atoms of the heterocycle | Both carbon and heteroatoms of the benzoxazole ring system can be involved in π-π contacts. nih.gov |

Mechanistic Insights Derived from Computational Studies of Reactions Involving this compound

Computational studies are invaluable for elucidating the complex reaction mechanisms that are otherwise difficult to probe experimentally. researchgate.net For reactions involving the formation or transformation of this compound, theoretical calculations, particularly using Density Functional Theory (DFT), can map out potential energy surfaces, identify transition states, and calculate activation barriers. nih.gov This allows for the evaluation of different hypothetical pathways to determine the most plausible reaction mechanism. researchgate.net

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. A plausible general mechanism for the formation of 2-aryl benzoxazoles involves the initial activation of the carboxylic acid (or an aldehyde precursor), followed by dehydration to form an imine intermediate. nih.gov This intermediate then undergoes intramolecular cyclization, followed by an oxidation step to yield the final aromatic benzoxazole product. nih.gov

Computational modeling of this process would involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants, intermediates, and products.

Transition State Searching: Locating the transition state structures that connect these minima on the potential energy surface.

Energy Profile Calculation: Computing the relative energies of all species to determine activation energies and reaction thermodynamics.

These studies can reveal the role of catalysts, the influence of solvents, and the origins of selectivity in the reaction. researchgate.net For example, a proposed mechanism for the formation of N-phenyl-substituted benzoxazol-2-amine involves a base-promoted oxidative iodination and subsequent cyclization, where computational analysis could validate the stability of the proposed intermediates. nih.gov

Table 2: Plausible Mechanistic Steps for the Synthesis of this compound

| Step | Description | Computational Insight |

| 1. Amide Formation | Reaction between 2-aminophenol and phthalic anhydride (B1165640) (or related derivative) to form an N-(2-hydroxyphenyl)phthalamic acid intermediate. | Calculation of activation energy for nucleophilic attack. |

| 2. Cyclization | Intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon. | Identification of the cyclization transition state and its associated energy barrier. |

| 3. Dehydration | Elimination of a water molecule to form the benzoxazole ring. | Modeling the proton transfer and water elimination steps to confirm the lowest energy pathway. |

| 4. Aromatization | If a dihydro-benzoxazole intermediate is formed, a final oxidation step yields the aromatic product. | Calculation of the energetics of the oxidation/aromatization step. nih.gov |

By modeling these steps, computational chemistry provides a detailed, molecular-level understanding of the reaction, guiding the optimization of reaction conditions and the design of new synthetic routes. researchgate.net

Coordination Chemistry and Metal Complexes of 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Ligand Design Principles and Coordination Modes of 2-(1,3-Benzoxazol-2-yl)benzoic Acid

Specific studies detailing the design principles and coordination modes of this compound as a ligand are not available. General expectations would suggest that the carboxylate group and the nitrogen atom of the benzoxazole (B165842) ring could act as potential coordination sites, allowing for monodentate, bidentate, or bridging coordination modes. However, without experimental evidence, this remains speculative.

Synthesis and Characterization of Metal-Organic Complexes with this compound

There is a lack of published methods for the synthesis of metal-organic complexes specifically using this compound. Consequently, there is no specific characterization data, such as elemental analysis, melting points, or spectroscopic signatures, for any such complexes.

Spectroscopic and Structural Analysis of Metal Complexes, including X-ray Diffraction

No spectroscopic (e.g., IR, NMR, UV-Vis) or X-ray diffraction data for metal complexes of this compound could be located. This information is crucial for confirming the coordination of the ligand to metal centers and for elucidating the precise structures of the resulting complexes.

Catalytic Activity of Metal-2-(1,3-Benzoxazol-2-yl)benzoic Acid Complexes in Organic Transformations

There are no available studies investigating the catalytic activity of metal complexes derived from this compound in any organic transformations.

Due to the absence of specific research on the coordination chemistry of "this compound," it is not possible to provide the requested detailed article.

Table of Compounds Mentioned

Supramolecular Chemistry and Self Assembly of 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Design and Fabrication of Supramolecular Architectures Utilizing 2-(1,3-Benzoxazol-2-yl)benzoic Acid

There is no available literature detailing the use of this compound as a building block for the design and fabrication of specific supramolecular architectures.

Role of Non-Covalent Interactions in Directing Self-Assembly (e.g., hydrogen bonding, π-π stacking, C-H...π interactions)

Without crystal structure data for this compound or its assemblies, a detailed analysis of the non-covalent interactions that direct its self-assembly is not possible. Information on specific hydrogen bonding motifs (such as carboxylic acid dimers), π-π stacking distances between the benzoxazole (B165842) and benzoic acid rings, or C-H...π interactions is not published.

Crystal Engineering and Crystal Packing Analysis of this compound and its Assemblies

A crystal engineering and packing analysis requires crystallographic information files (CIFs) or detailed structural reports from X-ray diffraction studies. No such data has been published for this compound, precluding any discussion of its unit cell, space group, or the formation of specific synthons and packing motifs.

Advanced Materials Science Applications of 2 1,3 Benzoxazol 2 Yl Benzoic Acid Derivatives

Development of Fluorescent Organic Materials for Optical Technologies

The inherent fluorescence of the benzoxazole (B165842) moiety, often characterized by high quantum yields, makes it a valuable component in the design of novel organic materials for optical applications. These materials are notable for their strong fluorescence, with some derivatives exhibiting large Stokes shifts, a desirable property that minimizes self-absorption and enhances emission detection.

Derivatives of 2-phenylbenzoxazole (B188899) are also prominent as fluorescent organic dyes. researchgate.net Their utility extends to applications as fluorescent brighteners, which are additives that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, making materials appear whiter and brighter. For example, fluorescent brighteners based on dicarboxylic acid derivatives of the benzoxazole type have been synthesized and their efficacy evaluated. researchgate.net These compounds, when applied to polyester (B1180765) and polyamide-6 fabrics, have shown to impart significant whiteness, with their performance assessed by the CIE whiteness index. researchgate.net The fluorescence quantum yields for some of these brighteners are in the range of 0.2 to 0.8. researchgate.net A novel synthetic approach has been developed for 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, which serve as blue fluorescent brighteners. researchgate.net

Table 1: Properties of Benzoxazole-Based Fluorescent Brighteners

| Compound Type | Application | Fluorescence Emission | Quantum Yield (Φ) |

|---|---|---|---|

| Dicarboxylic acid derivatives | Polyester and Polyamide-6 fabrics | Bluish and Greenish | 0.2 - 0.8 researchgate.net |

This table summarizes the application and fluorescent properties of different classes of benzoxazole-based fluorescent brighteners.

The design of fluorescent chemosensors based on benzoxazole derivatives leverages the modulation of their fluorescence upon interaction with specific analytes. The underlying chemical mechanisms often involve processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Excited-State Intramolecular Proton Transfer (ESIPT).

A notable example is the development of a benzoxazole-based macrocyclic chemosensor for the optical detection of Zn²⁺ and Cd²⁺. mdpi.com In this system, the fluorophore is a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) unit incorporated into a cyclophane macrocycle with an aliphatic polyamine chain. mdpi.com The sensing mechanism is based on PET. At basic pH, the lone pair of electrons on the amine groups can quench the fluorescence of the benzoxazole fluorophore. mdpi.com Upon coordination with metal ions like Zn²⁺ or Cd²⁺ at neutral pH, the lone pair electrons are engaged in bonding, which inhibits the PET process and leads to a significant enhancement of fluorescence—a CHEF effect. mdpi.com This "off-on" switching of fluorescence allows for the selective detection of these metal ions. mdpi.com

Another approach involves the use of 2-(2′-aminophenyl)benzoxazole-based chemosensors for Zn²⁺ detection in aqueous solutions. rsc.org These sensors operate on a "receptor-spacer-fluorophore" platform, where the binding of Zn²⁺ to a receptor unit (in this case, involving an amide oxygen and a 2-picolylamine unit) triggers a 25-fold increase in fluorescence intensity. rsc.org

The ESIPT mechanism is also a powerful tool in sensor design. nih.govrsc.org In molecules like 2-(2'-hydroxyphenyl)benzoxazole (HBO), photoexcitation leads to the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzoxazole ring, resulting in a tautomeric form with a large Stokes-shifted fluorescence. nih.govacs.org The efficiency of this ESIPT process can be influenced by the presence of analytes. For instance, the introduction of an amino group into the HBO framework can alter the intramolecular hydrogen bond strength in the excited state, thereby affecting the ESIPT process and the resulting fluorescence. rsc.org This sensitivity of the ESIPT process to the molecular environment can be exploited for the development of highly specific sensors. rsc.orgresearchgate.net

Table 2: Mechanisms of Benzoxazole-Based Fluorescent Sensors

| Sensor Type | Analyte | Mechanism | Fluorescence Response |

|---|---|---|---|

| Macrocyclic polyamine with BBzB fluorophore | Zn²⁺, Cd²⁺ | PET/CHEF mdpi.com | Fluorescence "turn-on" mdpi.com |

| 2-(2′-aminophenyl)benzoxazole with picolylamine | Zn²⁺ | Chelation-induced fluorescence enhancement rsc.org | 25-fold increase in fluorescence rsc.org |

This table outlines the chemical mechanisms and responses of various benzoxazole-based fluorescent sensors.

Incorporation into Polymeric Systems for Enhanced Material Properties

The rigid and stable nature of the benzoxazole ring makes it an excellent building block for high-performance polymers. By incorporating benzoxazole moieties into polymer backbones, it is possible to significantly enhance their thermal stability, mechanical strength, and other physical properties. rsc.orgtitech.ac.jp

A series of polyimide films have been prepared using a diamine monomer containing a benzoxazole unit, 5,4'-diamino-2-phenyl benzoxazole (DAPBO). titech.ac.jp These polyimides exhibit remarkable mechanical properties, with tensile moduli reaching up to 7.2 GPa without any pre-drawing process, a significant improvement over common polyimide films. titech.ac.jp The introduction of the rigid benzoxazole unit into the polymer backbone enhances chain rigidity and strengthens intermolecular associations, leading to these superior mechanical properties. titech.ac.jp Furthermore, these polyimides show high glass transition temperatures (Tg), with some reaching as high as 412°C. titech.ac.jp

Similarly, poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety. rsc.org These polymers demonstrate excellent thermal stability, with 5% weight loss temperatures (Td5%) ranging from 510 to 564 °C in a nitrogen atmosphere. rsc.org They also possess good mechanical properties, with tensile strengths of 103–126 MPa and tensile moduli of 2.9–3.7 GPa. rsc.org The specific isomer of the diamine monomer used was found to influence the final properties of the polymer, with one series showing higher Tg and thermal stability compared to the other. rsc.org

The incorporation of benzoxazole units has also been explored in polyimide copolymer fibers to create high-performance materials. researchgate.net These materials are synthesized through the copolymerization of a dianhydride with two different diamine monomers, one of which contains a phenylenebenzoxazole moiety. researchgate.net The resulting fibers exhibit enhanced properties suitable for demanding applications.

Table 3: Properties of Benzoxazole-Containing Polymers

| Polymer Type | Monomer(s) | Tensile Modulus (GPa) | Tensile Strength (MPa) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |

|---|---|---|---|---|---|

| Polyimide | 5,4'-diamino-2-phenyl benzoxazole (DAPBO) and various dianhydrides | Up to 7.2 titech.ac.jp | Up to 278.9 titech.ac.jp | Up to 412 titech.ac.jp | Not specified |

This table presents a comparison of the enhanced mechanical and thermal properties of polyimides upon incorporation of benzoxazole units.

Photoactive Materials for Controlled Chemical Release Systems (focus on the underlying chemical mechanism)

Photoactive materials that can release a chemical species upon exposure to light are of great interest for applications such as targeted drug delivery and photolithography. The underlying chemical mechanism for such systems typically involves a photolabile protecting group (PPG) that undergoes a photocleavage reaction upon irradiation. nih.govwikipedia.org

While specific examples of 2-(1,3-benzoxazol-2-yl)benzoic acid derivatives in controlled release systems are not extensively documented in the provided context, the general principles of photo-induced release can be applied to the design of such materials based on the benzoxazole scaffold. The core concept is to link a molecule of interest to the benzoxazole derivative through a bond that is stable in the dark but cleaves upon exposure to light of a specific wavelength. nih.gov

One common mechanism involves the use of ortho-nitrobenzyl-type PPGs. wikipedia.orgnih.gov Upon absorption of UV light, these groups undergo an intramolecular hydrogen abstraction followed by a rearrangement that leads to the cleavage of the bond to the protected molecule. wikipedia.org A similar strategy could be envisioned for a benzoxazole derivative, where a photosensitive group is attached to the benzoxazole core.

Another mechanism is photo-isomerization, where a light-induced change in the geometry of the molecule, for example, from a trans to a cis isomer, can trigger the release of an encapsulated payload. nih.gov This change in conformation can disrupt the structure of a larger assembly, such as a micelle or liposome, leading to the release of its contents. nih.gov

The development of blue-light photocleavable protecting groups based on benzothiadiazole scaffolds, which are structurally related to benzoxazoles, demonstrates the potential for these heterocyclic systems in photo-release applications. nih.govnsf.gov These systems exploit the "meta-ortho effect" in the excited state, where electronic redistribution upon photoexcitation facilitates the cleavage of a benzylic C-X bond. nsf.gov A hypothetical benzoxazole-based system could be designed to operate on a similar principle, where the photophysical properties of the benzoxazole ring are tailored to promote photocleavage at a desired wavelength. The design would involve attaching the molecule to be released at a position that becomes labile in the excited state of the benzoxazole derivative.

Table 4: Common Mechanisms for Photo-Induced Chemical Release

| Mechanism | Description | Trigger |

|---|---|---|

| Photocleavage of o-nitrobenzyl groups | Intramolecular hydrogen abstraction and rearrangement leading to bond cleavage. wikipedia.orgnih.gov | UV light wikipedia.orgnih.gov |

| Photo-isomerization | Conformational change (e.g., trans to cis) disrupts a larger assembly, releasing payload. nih.gov | UV light nih.gov |

This table summarizes general chemical mechanisms that could be applied to develop benzoxazole-based photoactive release systems.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2'-aminophenyl)benzoxazole |

| 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) |

| 5,4'-diamino-2-phenyl benzoxazole (DAPBO) |

| 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one |

| Alq3 (Tris(8-hydroxyquinolinato)aluminium) |

| 2-(3-aminophenyl)benzo[d]oxazol-5-amine |

| 2-(3-aminophenyl)benzo[d]oxazol-6-amine |

| 4,4′-oxydiphthalic anhydride (B1165640) (ODPA) |

| 3,3′,4,4′-biphenyl tetracarboxylic dianhydride (BPDA) |

| p-phenylenediamine (p-PDA) |

| 5-anino-2-(2-hydroxy-4-aminobenzene)-benzoxazole (p-mHBOA) |

| 2,5-Bis(6-methyl-2-benzoxazolyl)phenol (BMP) |

| 5-amino-2-(2′-hydroxyphenyl)benzoxazole (5A-HBO) |

| 6-amino-2-(2′-hydroxyphenyl)benzoxazole (6A-HBO) |

| 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) |

| 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole |

Future Research Directions and Emerging Trends for 2 1,3 Benzoxazol 2 Yl Benzoic Acid

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives is expected to pivot away from conventional methods towards more sustainable and efficient strategies. Current research on related benzoxazole (B165842) structures highlights several promising avenues. Methodologies such as microwave-assisted synthesis, ultrasound application, and mechanochemistry have demonstrated the ability to produce 2-arylbenzoxazoles in high yields with significantly reduced reaction times compared to traditional approaches. mdpi.com The use of deep eutectic solvents (DES) as environmentally benign reaction media also presents a viable alternative to volatile organic solvents. mdpi.com

Another emerging trend is the application of novel catalytic systems. Research has shown that fly-ash, an industrial waste product, can be activated and used as a cost-effective catalyst for the synthesis of 2-aryl benzoxazoles. nih.gov Furthermore, metal-free catalytic systems, such as iodine-mediated oxidative cyclization, offer an eco-friendly pathway for forming the benzoxazole ring. nih.gov The selective oxidation of methylarene precursors using catalytic systems based on cobalt acetate has been effective for producing benzoic acids containing other heterocyclic rings and could be adapted for the target molecule. researchgate.net These approaches not only enhance the environmental profile of the synthesis but also offer potential improvements in yield and purity.

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazole Synthesis

| Method | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction times, high yields | Accelerate the cyclocondensation step to form the benzoxazole ring. | mdpi.com |

| Ultrasound-Assisted | Enhanced reaction rates, improved mass transfer | Facilitate reactions at lower temperatures, improving energy efficiency. | mdpi.com |

| Mechanochemistry | Solvent-free or low-solvent conditions, high efficiency | A solid-state synthesis route, minimizing solvent waste. | mdpi.com |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity, recyclable solvents | Replace traditional volatile organic solvents in the reaction process. | mdpi.com |

| Fly-Ash Catalysis | Use of an inexpensive, recycled industrial waste product | Develop a low-cost, heterogeneous catalytic system for the synthesis. | nih.gov |

| Iodine-Mediated Oxidation | Metal-free, environmentally benign process | An alternative to metal-catalyzed cyclization methods. | nih.gov |

Deeper Understanding of Structure-Property Relationships through Advanced Characterization and In Situ Studies

A thorough understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its targeted application. Future research will necessitate the use of advanced characterization techniques to probe these relationships in detail. While standard techniques like NMR, FT-IR, and mass spectrometry are foundational for structural confirmation biotech-asia.orgeurjchem.com, a deeper insight requires more sophisticated analysis.

For instance, single-crystal X-ray diffraction can elucidate the precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. icm.edu.pl This information is vital for understanding its solid-state properties and potential for forming co-crystals or specific polymeric structures. eurjchem.com The study of non-covalent interactions is particularly important, as seen in analogous benzoic acid derivatives where such interactions significantly influence biological activity predictions. icm.edu.pl

Furthermore, in situ studies, which monitor the compound's behavior under real-time reaction or operational conditions, represent a significant frontier. Techniques like in situ FTIR or Raman spectroscopy could be employed to track the kinetics of its synthesis or its participation in subsequent reactions, providing mechanistic insights that are unattainable through conventional endpoint analysis.

Computational Design of New this compound Analogues with Tunable Optoelectronic Properties

Computational chemistry is an increasingly powerful tool for the rational design of new molecules with tailored properties, bypassing the need for extensive trial-and-error synthesis. For this compound, computational methods can be employed to predict how structural modifications would affect its electronic and optical characteristics.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to model the electronic structure and predict key optoelectronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the resulting band gap, and absorption/emission spectra. mdpi.comfrontiersin.org This predictive capability is essential for designing analogues with specific colors, fluorescence quantum yields, or charge-transport properties for applications in organic electronics like OLEDs or chemical sensors. frontiersin.orgresearchgate.net

Molecular docking and molecular dynamics simulations offer a pathway to design analogues with specific biological activities. researchgate.netnih.gov By modeling the interaction of potential derivatives with the active sites of enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and efficacy, accelerating the discovery of new therapeutic agents. biotech-asia.orgresearchgate.net

Table 2: Computationally Derived Properties for Designing Novel Analogues

| Computational Method | Predicted Property | Potential Application of Analogue | Reference |

|---|---|---|---|

| DFT/TD-DFT | HOMO/LUMO energies, band gap, absorption/emission spectra | Organic electronics (OLEDs, OFETs), fluorescent probes, sensors | mdpi.comfrontiersin.org |

| Molecular Docking | Binding affinity, interaction modes with biological targets | Medicinal chemistry (e.g., enzyme inhibitors, receptor modulators) | biotech-asia.orgresearchgate.net |

| Molecular Dynamics | Stability of ligand-protein complexes, conformational changes | Drug design and discovery | researchgate.net |

Integration into Multi-Component Systems for Highly Functionalized Materials

The structural features of this compound, namely the stable benzoxazole heterocycle and the versatile carboxylic acid group, make it an ideal building block for constructing more complex and highly functionalized materials. A key emerging trend in synthetic chemistry is the use of multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net

Future research could explore the use of this compound as a key precursor in MCRs to generate libraries of novel compounds with high molecular diversity and complexity. researchgate.net The carboxylic acid functional group can participate in a variety of classic and novel MCRs, leading to the formation of amides, esters, or more elaborate heterocyclic systems, while the benzoxazole core provides a rigid, photophysically active scaffold. This approach offers an efficient pathway to materials for applications in drug discovery, diagnostics, and advanced polymers.

Interdisciplinary Research Opportunities in Pure and Applied Chemical Sciences

The inherent properties of the benzoxazole and benzoic acid moieties open up numerous avenues for interdisciplinary research. The established biological significance of the benzoxazole scaffold suggests significant potential in medicinal chemistry and chemical biology. nih.gov Research on various derivatives has revealed promising antimicrobial, anticancer, and enzyme-inhibiting activities. mdpi.comnih.govnih.gov Future work could focus on using this compound as a scaffold to develop new classes of therapeutic agents.

In materials science, the conjugated π-system of the benzoxazole ring suggests potential applications in organic electronics. By designing and synthesizing polymers or small molecules incorporating this unit, researchers could develop new materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. frontiersin.org The benzoic acid group provides a convenient handle for polymerization or for anchoring the molecule to surfaces, which is crucial for device fabrication.

Furthermore, the ability of the carboxylic acid to coordinate with metal ions opens up possibilities in coordination chemistry and catalysis. researchgate.net Novel metal-organic frameworks (MOFs) or coordination polymers could be designed using this compound as an organic linker, potentially leading to materials with unique porous, catalytic, or sensing properties.

Q & A

Q. What are the common synthetic routes for preparing 2-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives?

The synthesis of benzoxazole derivatives often involves condensation reactions under acidic or solvent-free conditions. For example, a solvent-free method involves grinding 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with substituted aldehydes in an agate mortar, followed by the addition of sodium borohydride and boric acid, as described in a recent protocol . For benzoxazole-guanidinium salts, heating the precursor in ethanol with hydrochloric acid and recrystallization yields high-purity products (95% yield) .

Q. How can researchers confirm the molecular structure of this compound derivatives?

Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy for functional group analysis and X-ray crystallography for resolving atomic arrangements. For instance, crystallographic refinement using the SHELX software suite (e.g., SHELXL) has been critical in determining hydrogen-bonding networks and planar configurations in benzoxazole-guanidinium salts .

Advanced Research Questions

Q. What crystallographic insights exist for hydrogen-bonding interactions in benzoxazole derivatives?

X-ray studies of 2-(1,3-Benzoxazol-2-yl)guanidinium chloride reveal intramolecular N–H⋯O hydrogen bonds and intermolecular N–H⋯Cl interactions, forming linear chains along the crystallographic a-axis. These interactions are analyzed using graph-set notation (e.g., R₁²(6) motifs) and refined via SHELXL, highlighting the role of hydrogen bonding in stabilizing crystal packing .

Q. How can this compound derivatives be optimized for biochemical applications, such as enzyme inhibition?

Structure-activity relationship (SAR) studies are critical. For example, derivatives like (4-{(2S)-2-(1,3-benzoxazol-2-yl)-2-[(4-fluorophenyl)sulfamoyl]ethyl}phenyl)aminoacetic acid have been co-crystallized with protein tyrosine phosphatase 1B (PTP1B), revealing binding interactions via X-ray diffraction (PDB: 4I8N). This approach informs rational design for enhanced inhibitory potency .

Q. What green chemistry methodologies are applicable to benzoxazole synthesis?

Solvent-free mechanochemical synthesis, as demonstrated in the preparation of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives, minimizes waste and energy consumption. Grinding reactants in a mortar with catalytic additives (e.g., sodium borohydride/boric acid) achieves high yields without solvents .

Q. How can researchers evaluate the biological activity of benzoxazole derivatives?

In vitro assays, such as antimicrobial susceptibility testing, are standard. For example, derivatives like 2-(7-hydroxy-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)acetic acid are screened against bacterial/fungal strains, with minimum inhibitory concentration (MIC) values determined via broth microdilution. Structural analogs with electron-withdrawing substituents often show enhanced activity .

Methodological Notes

- Synthesis Optimization: Vary reaction conditions (e.g., temperature, catalyst loading) to improve yields, as seen in solvent-free protocols .

- Crystallographic Refinement: Use SHELX programs for high-resolution data; validate hydrogen-bonding networks with software like Mercury .

- Biological Screening: Pair in vitro assays with computational docking (e.g., AutoDock) to predict binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.